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Compound of Interest

Compound Name: GSK329

Cat. No.: B15611421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

GSK329 is a potent and selective inhibitor of the cardiac-specific Troponin I-interacting kinase

(TNNI3K), a protein implicated in the progression of cardiac disease. This technical guide

provides a comprehensive overview of the chemical structure, properties, mechanism of action,

and key experimental data related to GSK329, with a focus on its cardioprotective effects in the

context of ischemia/reperfusion injury.

Chemical Structure and Physicochemical Properties
GSK329, a diarylurea compound, is chemically identified as 1-(3,5-dichloro-4-((6-

(methylamino)pyrimidin-4-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea[1]. Its structure is

characterized by a central urea linkage connecting a dichlorinated phenyl ring, substituted with

a methylamino-pyrimidinoxy group, and a trifluoromethyl-substituted phenyl ring.

A summary of its key chemical and physical properties is presented in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15611421?utm_src=pdf-interest
https://www.benchchem.com/product/b15611421?utm_src=pdf-body
https://www.benchchem.com/product/b15611421?utm_src=pdf-body
https://www.benchchem.com/product/b15611421?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40184247/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

IUPAC Name

1-(3,5-dichloro-4-((6-

(methylamino)pyrimidin-4-

yl)oxy)phenyl)-3-(3-

(trifluoromethyl)phenyl)urea

[1]

CAS Number 1268490-12-5 [1]

Chemical Formula C19H14Cl2F3N5O2 [1]

Molecular Weight 472.24 g/mol [1]

SMILES

CNC1=CC(=NC=N1)OC2=C(C

l)C=C(NC(=O)NC3=CC=CC(=

C3)C(F)(F)F)C=C2Cl

[1]

InChI Key
QOQADIYOLOHRAW-

UHFFFAOYSA-N
[1]

Appearance White to off-white solid [2]

Purity ≥98% [3][4]

Solubility

Soluble in DMSO (up to 100

mM) and ethanol (up to 20

mM)

[3][4]

Mechanism of Action and Signaling Pathway
GSK329 exerts its biological effects through the potent and selective inhibition of TNNI3K, a

kinase predominantly expressed in cardiomyocytes. TNNI3K is a key player in cardiac signaling

pathways, particularly in the response to stress signals such as those encountered during

ischemia/reperfusion (I/R) injury.

The primary mechanism of action of GSK329 involves the modulation of the p38 mitogen-

activated protein kinase (MAPK) signaling cascade. In the context of I/R injury, TNNI3K

activation leads to increased phosphorylation and activation of p38 MAPK. This, in turn,

contributes to a cascade of downstream events culminating in cardiomyocyte apoptosis and
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tissue damage. GSK329, by inhibiting TNNI3K, effectively blunts the activation of p38 MAPK,

thereby mitigating the detrimental effects of I/R injury.

Furthermore, TNNI3K activity has been linked to mitochondrial dysfunction, specifically an

increase in mitochondrial superoxide production. This oxidative stress is a major contributor to

reperfusion injury. By inhibiting TNNI3K, GSK329 helps to preserve mitochondrial function and

reduce the generation of reactive oxygen species (ROS), further protecting cardiomyocytes

from cell death.
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Figure 1: Simplified signaling pathway of TNNI3K in ischemia/reperfusion injury and the

inhibitory action of GSK329.

Key Experimental Evidence and Protocols
The cardioprotective effects of GSK329 have been demonstrated in preclinical models of

cardiac ischemia/reperfusion injury. In vivo studies in mice have shown that administration of
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GSK329 leads to a significant reduction in infarct size, preservation of cardiac function, and

decreased cardiomyocyte apoptosis.

In Vivo Model of Cardiac Ischemia/Reperfusion Injury in
Mice
A widely used and reproducible method to study the effects of compounds like GSK329
involves the surgical ligation of the left anterior descending (LAD) coronary artery in mice.

Protocol:

Anesthesia and Ventilation: Mice are anesthetized (e.g., with isoflurane) and intubated for

mechanical ventilation.

Surgical Procedure: A left thoracotomy is performed to expose the heart. The LAD is

identified and ligated with a suture (e.g., 8-0 silk).

Ischemia: The ligation is maintained for a defined period (e.g., 30-60 minutes) to induce

myocardial ischemia. Successful ligation is confirmed by the visible paling of the ventricular

wall.

Reperfusion: The ligature is released to allow blood flow to be restored to the ischemic area,

initiating the reperfusion phase.

Drug Administration: GSK329 or a vehicle control is administered at a specific time point,

often just before or at the onset of reperfusion, typically via intraperitoneal or intravenous

injection.

Post-operative Care and Analysis: Animals are recovered and monitored. After a set period

of reperfusion (e.g., 24 hours), hearts are harvested for analysis of infarct size (e.g., using

TTC staining), cardiac function (e.g., by echocardiography), and molecular markers (e.g.,

Western blotting for p38 MAPK phosphorylation).
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Figure 2: Experimental workflow for the in vivo mouse model of cardiac ischemia/reperfusion

injury.

Western Blotting for Phosphorylated p38 MAPK
To assess the impact of GSK329 on the TNNI3K signaling pathway, the phosphorylation status

of p38 MAPK is a key readout.

Protocol:

Tissue Lysis: Heart tissue samples are homogenized in a lysis buffer containing protease

and phosphatase inhibitors to preserve protein phosphorylation.

Protein Quantification: The total protein concentration of the lysates is determined using a

standard assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent

non-specific antibody binding.

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for

the phosphorylated form of p38 MAPK (p-p38).

Secondary Antibody Incubation: After washing, the membrane is incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary

antibody.

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed

with an antibody for total p38 MAPK to normalize the data and confirm equal protein loading.
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Measurement of Mitochondrial Superoxide Production
The effect of GSK329 on mitochondrial ROS production can be quantified using fluorescent

probes in isolated cardiomyocytes.

Protocol:

Cardiomyocyte Isolation: Primary cardiomyocytes are isolated from adult mouse or rat

hearts.

Cell Treatment: Isolated cardiomyocytes are treated with GSK329 or vehicle, followed by a

stimulus to induce oxidative stress (e.g., simulated ischemia/reperfusion).

Fluorescent Probe Loading: The cells are loaded with a fluorescent probe that specifically

detects mitochondrial superoxide, such as MitoSOX Red.

Imaging: The fluorescence intensity is measured using a fluorescence microscope or a plate

reader. An increase in fluorescence indicates higher levels of mitochondrial superoxide.

Quantification: The fluorescence intensity is quantified and compared between the different

treatment groups.

Conclusion
GSK329 is a promising small molecule inhibitor of TNNI3K with significant cardioprotective

potential. Its well-defined chemical structure and properties, coupled with a clear mechanism of

action involving the inhibition of the TNNI3K-p38 MAPK signaling axis and reduction of

mitochondrial oxidative stress, make it a valuable tool for cardiovascular research and a

potential therapeutic candidate for conditions involving ischemia/reperfusion injury. The

experimental protocols outlined in this guide provide a framework for further investigation into

the biological activities and therapeutic applications of GSK329.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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